dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Description
Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS 68514-28-3) is the potassium salt of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. Its molecular formula is C₉H₈K₂O₄, with a molecular weight of 258.35 g/mol. This ionic compound is structurally characterized by a norbornene core (bicyclo[2.2.1]heptene) with two carboxylate groups at the 2- and 3-positions, neutralized by potassium ions. It is primarily utilized as an organic potassium fertilizer due to its water solubility and ability to deliver bioavailable potassium .
Key properties include:
Properties
IUPAC Name |
dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4.2K/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNKCGIYXREIT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8K2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Humic acids, potassium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68514-28-3 | |
| Record name | Humic acids, potassium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068514283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Humic acids, potassium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Humic acids, potassium salts | |
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Preparation Methods
General Synthetic Route
The preparation of dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically follows a two-step process:
- Step 1: Synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride
- Step 2: Conversion of the anhydride to the dipotassium salt
Preparation of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Anhydride
This intermediate is prepared by the Diels-Alder reaction between cyclopentadiene and maleic anhydride or its derivatives under controlled conditions.
- A solvent mixture such as petroleum ether/ethyl acetate (1:1 volume ratio) or cyclohexane/ethyl acetate (1:1 volume ratio) is cooled to below 10°C.
- Maleic anhydride (or related dianhydride) is dissolved in this solvent.
- Cyclopentadiene is added dropwise slowly over 20-30 minutes under vigorous stirring, maintaining the reaction temperature between 10-15°C.
- After the addition, the mixture is heated to 60°C and stirred for 20-30 minutes to complete the reaction.
- The reaction mixture is then cooled below 10°C, filtered under reduced pressure, and dried under vacuum to yield bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride with yields typically around 98-99%.
Conversion to Dipotassium Salt
The bicyclic anhydride is then reacted with potassium hydroxide or other potassium bases to form the dipotassium salt.
- The anhydride is suspended or dissolved in water.
- Potassium hydroxide is added in stoichiometric amounts (usually 2 moles KOH per mole of anhydride) at room temperature.
- The mixture is stirred and heated typically at 75-80°C for 2 hours or more until a clear, homogeneous solution forms.
- Water is removed under vacuum at around 75°C to obtain the dry dipotassium salt.
- The product is then dried and milled to a fine powder, often exhibiting melting points above 300°C, indicating high purity.
Alternative Alkali Metal Salts Preparation
Similar procedures have been reported for preparing lithium, sodium, rubidium, magnesium, strontium, and barium salts of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, indicating the versatility of the method and the robustness of the bicyclic anhydride intermediate.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene + Maleic anhydride in solvent | 10-15 (addition), 60 (reaction) | 20-30 min addition + 20-30 min reaction | 98-99 | Solvents: petroleum ether/ethyl acetate or cyclohexane/ethyl acetate (1:1) |
| Salt Formation | Anhydride + Potassium hydroxide in water | 75-80 | 2 hours | 90-95 | Stirring until clear homogeneous solution formed |
| Drying | Vacuum drying | 75 | Until dry | - | Product melting point >300°C |
Research Findings and Notes
- The reaction temperature during the Diels-Alder step is critical to control the selectivity and yield of the bicyclic anhydride.
- The molar ratio of cyclopentadiene to maleic anhydride is maintained close to 1:1 (1.05:1 to 1.1:1) to optimize yield and minimize side reactions.
- The use of mixed solvents (petroleum ether/ethyl acetate or cyclohexane/ethyl acetate) helps control reaction kinetics and product crystallization.
- The salt formation step requires careful pH control and stirring to ensure complete conversion to the dipotassium salt.
- The potassium salt exhibits high thermal stability and purity, making it suitable for agricultural and industrial applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Parameters | Typical Conditions | Outcome |
|---|---|---|---|
| Cyclopentadiene generation | Thermal cracking of dicyclopentadiene | >170°C for thermal degradation | Fresh cyclopentadiene for reaction |
| Diels-Alder reaction | Maleic anhydride + cyclopentadiene | 10-15°C (addition), 60°C (reaction) | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, ~99% yield |
| Salt formation | Anhydride + KOH in aqueous suspension | 75-80°C, 2 hours stirring | Dipotassium salt, high purity |
| Isolation and drying | Vacuum drying | 75°C until dry | White crystalline dipotassium salt |
Chemical Reactions Analysis
Types of Reactions: Potassium humate undergoes various chemical reactions, including:
Oxidation: Potassium humate can be oxidized to form more oxidized humic substances.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Potassium humate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used as an oxidizing agent.
Reducing Agents: Reducing agents like sodium borohydride can be used in reduction reactions.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions.
Major Products Formed:
Oxidized Humic Substances: Formed through oxidation reactions.
Reduced Humic Substances: Formed through reduction reactions.
Substituted Humic Substances: Formed through substitution reactions.
Scientific Research Applications
Agricultural Applications
Soil Conditioner and Fertilizer Additive
Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is widely used in agriculture due to its ability to enhance soil properties. It improves soil structure by increasing aeration and water retention, which is crucial for plant growth. The compound facilitates nutrient uptake by plants, leading to increased crop yields.
Mechanism of Action
- Nutrient Availability: The compound chelates essential nutrients, making them more bioavailable to plants.
- Microbial Activity: It promotes beneficial microbial activity in the soil, enhancing organic matter decomposition and nutrient cycling.
Biochemical Properties
Stabilization of Soil pH
Potassium humate helps stabilize soil pH levels, which is essential for optimal nutrient absorption. By maintaining a balanced pH, it contributes to better crop health and productivity.
Organic Matter Content
The addition of dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate increases the organic matter content in soils, improving fertility and supporting sustainable agricultural practices.
Complexation Chemistry
Metal Ion Chelation
Research indicates that dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can form stable complexes with metal ions. This property is valuable in various industrial applications:
| Metal Ion | Complex Stability | Applications |
|---|---|---|
| Cadmium (Cd) | High | Environmental remediation |
| Lead (Pb) | Moderate | Heavy metal detoxification |
| Zinc (Zn) | High | Nutrient management in agriculture |
Case Study 1: Agricultural Yield Improvement
A study conducted on the application of potassium humate in corn cultivation showed a yield increase of approximately 20% compared to control plots without humate treatment. This was attributed to improved nutrient uptake and enhanced soil moisture retention.
Case Study 2: Soil Remediation
Research has demonstrated the effectiveness of dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in remediating heavy metal-contaminated soils. The compound's ability to chelate heavy metals allows for their immobilization, reducing bioavailability and toxicity.
Mechanism of Action
The mechanism of action of potassium humate involves several molecular targets and pathways:
Nutrient Uptake: Potassium humate enhances the availability of nutrients like potassium, phosphorus, and micronutrients by forming complexes with these ions.
Soil Structure: It improves soil structure by increasing the cation exchange capacity and water retention capacity of the soil.
Plant Growth: Potassium humate stimulates plant growth by enhancing root development and increasing the efficiency of photosynthesis.
Stress Tolerance: It helps plants tolerate abiotic stresses like salinity and drought by modulating the antioxidant defense system and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The norbornene dicarboxylate family includes derivatives with varying substituents (esters, acids, salts) and functional modifications. Below is a comparative analysis:
Physicochemical Properties
- Solubility :
- Thermal Stability :
Reactivity and Functional Performance
- Polymerization: Ester derivatives (e.g., dimethyl, diethyl) are key monomers in ring-opening metathesis polymerization (ROMP). Steric effects influence reactivity: endo-isomers exhibit lower reactivity due to hindered catalyst access . Hydrolysis of dimethyl ester yields polyanionic hydrogels, useful in biomedical applications .
- Chemical Modifications :
- The 7-oxa variant (e.g., diisoamyl 7-oxabicyclo[2.2.1]heptene dicarboxylate) introduces oxygen heteroatoms, altering electronic properties and enhancing interactions in catalytic systems .
- Chlorinated derivatives (e.g., hexachloro dibutyl ester) exhibit flame-retardant behavior due to halogen content .
Key Research Findings
- ROMP Reactivity : Diethyl esters polymerize faster than dimethyl analogues due to reduced steric bulk .
- Hydrogel Formation : Polyanionic derivatives form hydrogels at low concentrations (1–5 wt%), driven by carboxylate hydration .
- Thermal Behavior : Chlorinated esters (e.g., hexachloro derivatives) exhibit enhanced thermal stability for flame-retardant applications .
Biological Activity
Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, commonly known as potassium humate, is a compound derived from humic substances that play a significant role in various biological activities. This article delves into its biological activity, focusing on its applications in agriculture, its effects on plant growth, and its potential therapeutic uses.
- IUPAC Name : Dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Molecular Formula : C₉H₈K₂O₄
- CAS Number : 68514-28-3
Potassium humate is formed through the microbial decomposition of organic matter and is recognized for its beneficial properties in enhancing soil quality and plant health.
1. Agricultural Applications
Potassium humate is widely utilized as a soil conditioner and fertilizer additive due to its ability to improve soil structure and enhance nutrient uptake in plants. Its biological activity can be summarized as follows:
- Soil Improvement : Enhances soil aeration and water retention.
- Nutrient Uptake : Facilitates the absorption of nutrients by plants, particularly phosphorus.
- Crop Yield Enhancement : Increases overall crop yields through improved growth conditions.
2. Effects on Plant Growth
Recent studies have demonstrated the positive effects of dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate on plant growth under various stress conditions:
| Treatment Type | Effect on Plant Growth (%) | Observations |
|---|---|---|
| Control (No treatment) | - | Baseline growth |
| Zinc Oxide Nanoparticles (500 μM) | -13% (shoot), -12% (root) | Significant reduction in growth |
| Phosphorus Supplementation (4 mM) | +12% (T. aestivum), +18% (S. lycopersicum) | Enhanced growth metrics under stress conditions |
| Combined Treatment (Zn + P) | Reduced damage by 7%-10% | Alleviated toxic effects of ZnONPs |
These results indicate that potassium humate can mitigate the adverse effects of toxic substances like zinc oxide nanoparticles, promoting healthier plant development.
The biological activity of dipotassium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is attributed to several mechanisms:
- Root Development : Promotes root elongation and density, enhancing nutrient absorption.
- Photosynthetic Efficiency : Improves chlorophyll content and photosynthetic rates.
- Cellular Protection : Reduces oxidative stress in plants exposed to heavy metals or other toxic compounds.
Study 1: Comparative Analysis of Phosphorus Supplementation
A study published in PMC examined the effects of phosphorus supplementation using dipotassium phosphate on two crop species: Triticum aestivum (wheat) and Solanum lycopersicum (tomato). The findings revealed that:
- Phosphorus significantly improved physiological parameters such as root length and shoot mass.
- The optimal concentration for alleviating zinc toxicity was determined to be 4 mM.
Study 2: Impact on Soil Microbial Activity
Research indicated that potassium humate enhances microbial diversity in soil, leading to improved nutrient cycling and availability. Enhanced microbial activity contributes to better soil health and fertility.
Q & A
Q. How should researchers handle discrepancies between experimental and computational reaction outcomes?
- Answer :
- Benchmarking : Validate computational models with experimental kinetic data (e.g., Arrhenius plots).
- Solvent effects : Include implicit solvation (e.g., PCM) in DFT calculations to account for dielectric interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
